N-(3,4-dimethoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide
Description
The compound features a pyrrolo[3,2-d]pyrimidine core fused with a pyrrole ring. Key structural attributes include:
- Position 3: A 3-methoxypropyl group, introducing alkyl chain flexibility and moderate hydrophobicity.
- Position 7: A phenyl substituent, enhancing aromatic interactions.
- Acetamide side chain: Linked to position 5, with an N-bound 3,4-dimethoxyphenyl group, providing electron-donating methoxy groups for solubility and metabolic stability .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O5/c1-33-13-7-12-29-17-27-24-20(18-8-5-4-6-9-18)15-30(25(24)26(29)32)16-23(31)28-19-10-11-21(34-2)22(14-19)35-3/h4-6,8-11,14-15,17H,7,12-13,16H2,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYSBTPJRGAQNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a pyrrolopyrimidine core, which is known for its diverse pharmacological properties. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related case studies.
| Property | Value |
|---|---|
| Molecular Formula | C24H22N4O3 |
| Molecular Weight | 476.53 g/mol |
| IUPAC Name | This compound |
| InChI Key | IMPIYPNTOLYNLJ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes involved in metabolic pathways. For instance, pyrrolopyrimidine derivatives have been shown to inhibit cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are crucial in inflammatory responses .
- Receptor Modulation : The structure allows it to bind effectively to receptors involved in neurotransmission and pain pathways. This modulation can lead to analgesic effects and has been studied in relation to pain management .
- Antioxidant Activity : Some studies indicate that this compound may possess antioxidant properties, providing protective effects against oxidative stress .
Anticancer Activity
Research has demonstrated that derivatives of pyrrolopyrimidine compounds can exhibit cytotoxic effects against various cancer cell lines. For example:
- Case Study : A derivative similar to N-(3,4-dimethoxyphenyl)-2-[...] was tested against human breast cancer cells and showed significant inhibition of cell proliferation with an IC50 value indicating potent activity .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been substantiated through various assays:
- In Vitro Studies : The compound significantly reduced the expression levels of pro-inflammatory markers such as COX-2 and iNOS in cell culture models .
Neuroprotective Effects
The potential neuroprotective properties of this compound have also been explored:
- Cholinesterase Inhibition : Similar compounds have shown efficacy in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Significant cytotoxicity against cancer cells | |
| Anti-inflammatory | Reduced COX-2 and iNOS expression | |
| Neuroprotective | Inhibition of AChE and BChE |
Structure–Activity Relationship (SAR)
The structure–activity relationship studies have indicated that:
Comparison with Similar Compounds
Core Modifications in Pyrrolo[3,2-d]pyrimidine Derivatives
Substituent Effects on Physicochemical Properties
- Methoxy vs. Trifluoromethyl : The 3,4-dimethoxyphenyl group in the target compound improves solubility compared to the trifluoromethylphenyl analog (), but the latter offers stronger metabolic resistance due to reduced cytochrome P450 interactions .
- Alkyl Chain Flexibility : The 3-methoxypropyl group in the target compound may enhance membrane permeability compared to rigid substituents like thiazole () .
- Ketone Position : The 4-oxo group in the target compound and analogs () facilitates hydrogen bonding, critical for target engagement .
Spectroscopic and Structural Insights
- NMR Analysis : highlights that substituents at regions A (positions 39–44) and B (29–36) alter chemical shifts, indicating localized electronic changes. For example, the trifluoromethyl group () would deshield nearby protons, while methoxy groups cause milder effects .
- Synthetic Accessibility : The target compound’s methoxypropyl group may require multi-step alkylation, whereas chloro-substituted analogs () involve halogenation, which can complicate scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
